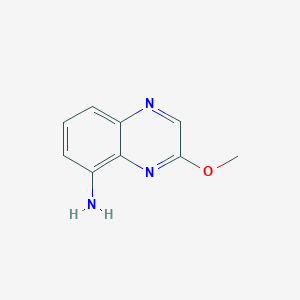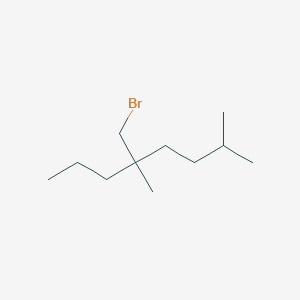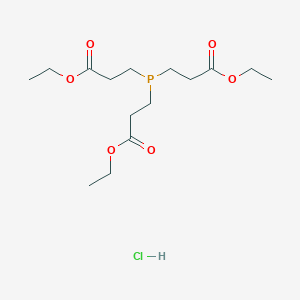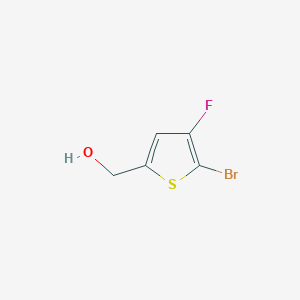![molecular formula C10H14ClNO4 B13654190 (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is a chiral amino acid derivative It is known for its structural similarity to tyrosine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-hydroxybenzaldehyde.
Aldol Condensation: The 4-hydroxybenzaldehyde undergoes aldol condensation with glycine to form the intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors for the aldol condensation and reduction steps.
Purification: Employing industrial purification techniques such as crystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propane.
Substitution: Formation of various ethers and esters depending on the substituent used.
Scientific Research Applications
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in amino acid metabolism and can modulate neurotransmitter levels by influencing the synthesis of catecholamines. The compound’s molecular targets include tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are key enzymes in the biosynthesis of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An essential amino acid with a similar structure but lacking the hydrochloride group.
Phenylalanine: Another essential amino acid with a similar aromatic ring structure but different side chain.
DOPA: A precursor to neurotransmitters with a similar structure but different functional groups.
Uniqueness
(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is unique due to its chiral nature and the presence of both hydroxyl and amino groups, which allow it to participate in a wide range of biochemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C10H14ClNO4 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
(2R)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7;/h1-4,12-13H,5-6,11H2,(H,14,15);1H/t10-;/m1./s1 |
InChI Key |
BXPOAFNJGLIFRC-HNCPQSOCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@](CO)(C(=O)O)N)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)

![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)

![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)

![N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B13654146.png)
![5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)


![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
